molecular formula C17H25NO4 B1435260 N,N-DiBoc-4-methylaniline CAS No. 1623005-34-4

N,N-DiBoc-4-methylaniline

Cat. No.: B1435260
CAS No.: 1623005-34-4
M. Wt: 307.4 g/mol
InChI Key: HXRZMERTWHZONI-UHFFFAOYSA-N
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Description

Fundamental Role of N-Protecting Groups in Amine Chemistry

In the intricate processes of multi-step organic synthesis, functional groups often need to be temporarily masked to prevent them from undergoing unwanted reactions. libretexts.org This is particularly true for amines, which are nucleophilic and basic, making them susceptible to a wide range of reagents. libretexts.orgresearchgate.net A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity. organic-chemistry.org This strategy allows for selective chemical transformations to occur elsewhere in the molecule. organic-chemistry.org

The use of protecting groups introduces additional steps to a synthesis—protection and deprotection—but is crucial for the successful construction of complex molecules like pharmaceuticals and natural products. researchgate.netnumberanalytics.comwikipedia.org The ideal protecting group is easy to introduce and remove, stable under various reaction conditions, and does not interfere with other parts of the molecule. organic-chemistry.orgresearchgate.net

One of the most common strategies for protecting amines is to convert them into carbamates. chemistrysteps.commasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in non-peptide chemistry. fishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.comjkchemical.com The resulting carbamate (B1207046) is stable to many nucleophiles and basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). fishersci.co.ukjkchemical.comtotal-synthesis.com This stability profile allows for "orthogonal protection," where different protecting groups that can be removed under distinct conditions are used in the same molecule, enabling selective deprotection. organic-chemistry.orgorganic-chemistry.orgnumberanalytics.com

Strategic Significance of N-Protected Anilines as Versatile Synthetic Intermediates

N-protected anilines are highly valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and other complex aromatic compounds. acs.orgthieme-connect.com Protecting the aniline's nitrogen atom is often necessary to control its reactivity during subsequent synthetic steps, such as cross-coupling reactions. acs.orgchinesechemsoc.org

Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for forming carbon-nitrogen (C–N) bonds to synthesize aniline (B41778) derivatives. acs.org In these reactions, using an N-protected aniline or an ammonia (B1221849) surrogate that yields a protected aniline can be advantageous. acs.org The protecting group can prevent undesirable side reactions, such as diarylation, and can be retained through multiple synthetic steps before its removal in the final stages of a synthesis. acs.org

Furthermore, N-protected anilines serve as key precursors for creating a diverse array of functionalized molecules. For example, they can undergo electrophilic aromatic substitution, with the protected amino group directing the substitution to specific positions on the aromatic ring. The ability to introduce protecting groups like Boc allows chemists to fine-tune the electronic and steric properties of the aniline, thereby enhancing the efficiency and selectivity of subsequent reactions. organic-chemistry.org The development of methods for the synthesis of N-protected anilines has been crucial for their application in medicinal chemistry and materials science. researchgate.net

Overview of the N,N-DiBoc Moiety in Contemporary Chemical Research

The N,N-DiBoc moiety, where two Boc groups are attached to a single nitrogen atom, offers unique reactivity and stability compared to its mono-Boc counterpart. While mono-Boc protection is common, the introduction of a second Boc group further modulates the electronic properties of the nitrogen atom, significantly reducing its nucleophilicity. smolecule.com This feature is particularly advantageous in syntheses where even the slight residual nucleophilicity of a mono-Boc-protected amine could lead to side reactions.

The synthesis of N,N-di-Boc-protected amines is often achieved by treating an amine with an excess of di-tert-butyl dicarbonate (Boc₂O), sometimes in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net Research has shown that N,N-DiBoc-protected compounds can serve as precursors to mono-Boc derivatives through selective deprotection. researchgate.netbath.ac.uk For instance, the selective removal of one Boc group from an N,N-DiBoc-protected aniline can be achieved under specific conditions, providing a route to mono-protected anilines that may be difficult to synthesize directly, especially for sterically hindered or electron-deficient substrates. researchgate.net

N,N-DiBoc-protected compounds are also utilized in the synthesis of other important chemical functionalities. For example, N,N'-Di-Boc-protected guanidines are key intermediates in medicinal chemistry, and methods have been developed for their synthesis from N,N'-di-Boc-thiourea. organic-chemistry.orgresearchgate.net The unique chemical environment created by the two bulky Boc groups can influence the stereochemical outcome of reactions at adjacent centers, making the N,N-DiBoc group a tool for controlling selectivity in complex syntheses. smolecule.com

Data Tables

Table 1: Chemical Identifiers and Properties of N,N-DiBoc-4-methylaniline

Property Value
IUPAC Name tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
CAS Number 1623005-34-4
Molecular Formula C₁₇H₂₅NO₄
Molecular Weight 307.38 g/mol
Canonical SMILES CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C vulcanchem.com

Table 2: Related Compound Properties

Compound Name Molecular Formula Molecular Weight Key Application/Role
4-methylaniline (p-toluidine) C₇H₉N 107.15 g/mol Starting material for synthesis
Di-tert-butyl dicarbonate (Boc₂O) C₁₀H₁₈O₅ 218.25 g/mol Reagent for Boc protection jkchemical.com
N,N-dibenzyl-4-methylaniline C₂₁H₂₁N 287.40 g/mol Related aniline derivative chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRZMERTWHZONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,n Diboc 4 Methylaniline and Analogous N,n Diboc Anilines

Direct N-Protection Strategies from 4-Methylaniline Precursors

The most direct route to N,N-DiBoc-4-methylaniline involves the reaction of the parent amine, 4-methylaniline, with a suitable Boc-donating reagent. This approach focuses on optimizing the reaction to favor the formation of the di-protected product over the mono-protected intermediate.

Di-tert-butyl dicarbonate (B1257347) (Boc2O) is the most common reagent for the introduction of the Boc group onto an amine. semanticscholar.orgmychemblog.com The reaction of an amine with Boc2O can proceed without a catalyst, although it is often facilitated by the presence of a base or a nucleophilic catalyst. semanticscholar.orgresearchgate.net For the synthesis of N,N-DiBoc anilines, an excess of Boc2O is typically required to drive the reaction past the mono-Boc stage to the di-Boc product. The direct reaction often involves heating the amine with the reagent, sometimes without any solvent. semanticscholar.org

The general procedure for N-tert-butoxycarbonylation involves mixing the amine with Boc2O, often in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and stirring at room temperature or with gentle heating. mychemblog.com In many cases, a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the acid generated during the reaction. mychemblog.com

Reagent SystemSubstrateKey ConditionsProductYield
Boc2OPrimary/Secondary AmineSolvent (e.g., DCM, THF), optional base (e.g., TEA)N-Boc AmineHigh
Boc2OAniline (B41778)Amberlite-IR 120, solvent-free, room temp, 1 minN-Boc Aniline99% derpharmachemica.com
Boc2OHydrazines/AminesMolten Boc2O, no solvent, no catalystN-Boc derivativeVery good semanticscholar.org

This table illustrates common conditions for mono-N-Boc protection using Boc2O. Achieving di-protection generally requires harsher conditions or specific catalytic systems.

To improve efficiency, yield, and selectivity, various catalytic systems have been developed for N-Boc protection. These catalysts activate the Boc2O reagent, allowing the reaction to proceed under milder conditions and often with greater success for less reactive substrates like anilines.

Indium(III) halides, specifically Indium(III) bromide (InBr3) and Indium(III) chloride (InCl3), have emerged as highly efficient Lewis acid catalysts for the N-tert-butoxycarbonylation of a wide range of amines, including aromatic amines. thieme-connect.deias.ac.inresearchgate.net These catalysts enable the reaction to proceed rapidly at room temperature under solvent-free conditions, which is a significant advantage from a green chemistry perspective. thieme-connect.deresearchgate.net The methodology is chemoselective and avoids common side reactions such as the formation of isocyanates or ureas. thieme-connect.deias.ac.inresearchgate.net For various anilines, the use of just 1 mol% of InBr3 or InCl3 with Boc2O leads to excellent yields of N-Boc carbamates in very short reaction times. thieme-connect.de

SubstrateCatalyst (mol%)TimeYield (%)
AnilineInBr3 (1)5 min~100 thieme-connect.de
4-MethylanilineInBr3 (1)5 min~100 thieme-connect.de
2,4,6-TrimethylanilineInBr3 (1)30 min~100 thieme-connect.de
AnilineInCl3 (1)5 min~100 thieme-connect.de
4-MethylanilineInCl3 (1)5 min98 thieme-connect.de

Data from studies on Indium(III) halide-catalyzed mono-N-Boc protection of various anilines under solvent-free conditions at room temperature.

4-Dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst for acylation reactions, including N-Boc protection. researchgate.net The mechanism involves the initial reaction of DMAP with Boc2O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium tert-butoxycarbonate. This intermediate is then readily attacked by the amine nucleophile, transferring the Boc group and regenerating the DMAP catalyst. researchgate.net

However, the use of DMAP with primary amines can sometimes lead to unwanted side products. researchgate.net Depending on the reaction conditions (solvent polarity, temperature, stoichiometry), the formation of ureas and isocyanates can compete with the desired N-Boc product. researchgate.net For secondary amines, DMAP catalysis is generally more straightforward, leading to the N-Boc product via an unstable carbamic-carbonic anhydride (B1165640) intermediate. researchgate.net

N-Methylimidazole (MeIm) serves as an alternative nucleophilic catalyst to DMAP. researchgate.net It functions via a similar mechanism, activating the Boc2O anhydride. However, MeIm is generally a less potent catalyst than DMAP. researchgate.net This lower reactivity can be advantageous, as it can lead to higher selectivity for the desired N-Boc derivative while minimizing the formation of side products like ureas that can be prominent with the DMAP/Boc2O system, especially in nonpolar solvents. researchgate.net For instance, in the reaction of cyclohexylamine with Boc2O in carbon tetrachloride, using MeIm as a catalyst yields the N-Boc product exclusively, whereas DMAP leads to a significant amount of the corresponding urea. researchgate.net

The outcome of N-Boc protection reactions can be highly dependent on the chosen solvent and reaction temperature. The optimization of these parameters is crucial for maximizing the yield of the desired N,N-DiBoc product while minimizing side reactions.

Solvent Effects: The polarity of the solvent can significantly influence reaction pathways. In studies involving DMAP catalysis, polar solvents were found to favor the formation of certain intermediates. researchgate.net For example, the formation of a key carbamic-carbonic anhydride intermediate from N-methylaniline was more favorable in the polar solvent acetonitrile (MeCN) compared to the nonpolar solvent toluene (B28343). researchgate.net Conversely, highly efficient catalytic systems, such as those using Indium(III) halides, often perform best under solvent-free conditions, offering a more environmentally friendly and economical process. thieme-connect.deresearchgate.net Solvent-free methods using solid-supported catalysts like Amberlite-IR 120 have also proven effective, yielding N-Boc anilines in minutes at room temperature. derpharmachemica.com

Temperature Regimes: Temperature control is another critical factor. Many modern catalytic methods for N-Boc protection are designed to operate efficiently at ambient temperatures. derpharmachemica.comthieme-connect.de This is advantageous as it reduces energy consumption and can prevent the degradation of sensitive substrates. In some cases, particularly with the highly reactive DMAP/Boc2O system, lowering the temperature can alter the product distribution. For instance, the reaction of cyclohexylamine with Boc2O and DMAP in acetonitrile at 0°C yielded 80% of the isocyanate, whereas at 20°C, the primary product was the urea. researchgate.net This demonstrates that precise temperature control can be a tool to direct the reaction towards a specific outcome or to suppress the formation of undesired byproducts.

ConditionEffect on N-Boc SynthesisExample SystemReference
Solvent
Solvent-FreeOften provides high yields, rapid reactions, and environmental benefits.InBr3/InCl3 catalysis thieme-connect.deresearchgate.net
Nonpolar (e.g., CCl4)Can favor N-Boc formation and suppress side reactions.MeIm catalysis researchgate.net
Polar (e.g., MeCN)Can promote the formation of polar intermediates and sometimes side products.DMAP catalysis researchgate.net
Temperature
Room TemperatureSufficient for many modern, efficient catalytic systems.InBr3 catalysis, Amberlite-IR 120 derpharmachemica.comthieme-connect.de
Low Temperature (e.g., 0°C)Can be used to control product distribution and favor isocyanate formation.DMAP catalysis with primary amines researchgate.net

Development of Catalytic Approaches for N-Boc Derivatization

Contextual Synthesis of N-Methylaniline through Reductive N-Alkylation

N-methylaniline is a significant industrial chemical and a precursor for various syntheses. Its production is often achieved through the reductive N-alkylation of aniline with methanol (B129727). This process typically involves high temperatures and the use of metal-based catalysts.

Vapor-phase methylation of aniline over tin-containing MFI-type molecular sieves (Sn-MFI) has been systematically studied. bohrium.com The reaction follows pseudo-first-order kinetics with respect to aniline. bohrium.com The efficiency of the process is dependent on several parameters, including the catalyst composition, reaction temperature, and reactant feed rate (Weight Hourly Space Velocity, WHSV). bohrium.comresearchgate.net For example, using an Sn-MFI catalyst with a SiO₂/SnO₂ molar ratio of 50, an aniline conversion of 55% with 60% selectivity for N-methylaniline can be achieved. bohrium.com Decreasing the space velocity (i.e., increasing contact time) can increase aniline conversion but may also lead to higher selectivity towards the double-alkylated product, N,N-dimethylaniline. bohrium.com

Copper-containing catalysts are also widely employed for this transformation. An improved method involves carrying out the N-alkylation reaction at 180-280°C on a copper-containing catalyst (9-60 wt% copper oxide). google.com This process can be simplified and made more cost-effective by conducting the reaction in the presence of the process's own exhaust gases. google.com Promotion of copper-based catalysts with chromium has been shown to enhance catalyst activity and increase the selectivity for N-methylaniline. researchgate.net A one-pot reductive mono-N-alkylation of aniline can also be achieved using various aldehydes with a Pd/C catalyst and ammonium formate as a hydrogen donor in an aqueous 2-propanol solvent. researchgate.net

CatalystTemperature (°C)Aniline:Methanol Molar RatioWHSV (h⁻¹)Aniline Conversion (%)N-Methylaniline Selectivity (%)N,N-Dimethylaniline Selectivity (%)
Sn-MFI (SiO₂/SnO₂ = 50)2501:32.5556038
Sn-MFI (SiO₂/SnO₂ = 50)2501:31.0713958
Copper-Chromium on Alumina2501:3-41-2-High-
Copper-containing180-280-0.3-0.7HighHigh-

Data compiled from studies on aniline alkylation. bohrium.comresearchgate.netgoogle.com

Synthesis of Related N,N'-Di-Boc-Protected Guanidines and Diamine Systems

The synthesis of N,N'-di-Boc-protected guanidines is a crucial step in medicinal chemistry, as the protected guanidine moiety is less basic and easier to handle than its unprotected form. thieme-connect.com A variety of methods exist for the guanylation of primary and secondary amines.

One novel and efficient method avoids the use of toxic heavy-metal reagents like HgCl₂. thieme-connect.comorganic-chemistry.orgresearchgate.net This procedure involves the activation of N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in a suitable solvent like tetrahydrofuran (THF). organic-chemistry.org The subsequent reaction with a diverse set of primary or secondary amines in the presence of N-methylmorpholine (NMM) and catalytic DMAP yields the corresponding N,N'-di-Boc-protected guanidines in high yields, up to 95%. organic-chemistry.org This method is mild, cost-effective, and applicable to aliphatic, aromatic, and cyclic amines. organic-chemistry.org

Another widely used guanylating reagent is 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine. 5z.com This reagent reacts under mild conditions with a range of amines and amino acids to afford the protected guanidines in moderate to high isolated yields. 5z.com The reaction is typically carried out in acetonitrile at room temperature. 5z.com

Amine SubstrateGuanylating ReagentActivator/CatalystSolventYield (%)
Various aliphatic, aromatic, cyclic secondary aminesN,N'-Di-Boc-thioureaTCT, NMM, DMAPTHFup to 95
Various amines and amino acids1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine-AcetonitrileModerate to High

Data compiled from studies on guanidine synthesis. organic-chemistry.org5z.com

In the context of diamine systems, selective protection is often a key challenge. Methods for the efficient mono-Boc protection of symmetrical and unsymmetrical diamines have been developed. One such procedure involves the monoprotonation of the diamine with one equivalent of HCl, followed by treatment with Boc₂O in a one-pot reaction. bioorg.orgscielo.org.mx This strategy has been shown to produce mono-Boc-protected diamines in high yields (65-87%) without the need for extensive chromatography. bioorg.org This approach is effective for both acyclic and cyclic diamines. bioorg.org Another method uses trimethylsilyl chloride (Me₃SiCl) to generate the mono-HCl salt in situ before the addition of Boc₂O, also resulting in good yields of the monoprotected product. scielo.org.mxredalyc.org

Reactivity and Chemical Transformations Involving N,n Diboc 4 Methylaniline

Functional Modularity as a N-Protected Aromatic Amine Synthon

The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. researchgate.net In N,N-DiBoc-4-methylaniline, the two Boc groups effectively shield the nitrogen atom, preventing its participation in unwanted side reactions. This protection allows for selective functionalization of the aromatic ring or modification of other parts of the molecule without interference from the amino group. The steric hindrance provided by the bulky Boc groups also influences the regioselectivity of certain reactions. The use of di-tert-butyl dicarbonate (B1257347) is a common method for introducing the Boc protecting group onto amines. researchgate.net

Selective Activation and Cleavage of the Amide N–C(O) Bond

A key aspect of the reactivity of this compound is the ability to selectively activate and cleave the N–C(O) bond. This transformation is significant because the amide bond is typically very stable and resistant to cleavage. nih.gov The presence of two Boc groups on the nitrogen atom introduces steric strain and electronic effects that weaken the N–C(O) bond, making it susceptible to cleavage under specific catalytic conditions. dntb.gov.uaresearchgate.net This "ground-state destabilization" allows the amide to function as a novel type of electrophile in cross-coupling reactions. nih.govresearchgate.net

Application in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov In this process, the N–C(O) bond is selectively cleaved, and the aryl group is coupled with an organoboron compound. researchwithrutgers.com The reaction is typically catalyzed by a palladium complex with suitable ligands, such as dialkylbiaryl phosphines. nih.gov This methodology provides a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. researchgate.netmdpi.com The use of N-mesylamides in similar palladium-catalyzed Suzuki-Miyaura cross-couplings has also been reported, highlighting the potential for various activating groups in these transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Starting MaterialCoupling PartnerCatalyst/LigandProductYield
This compoundPhenylboronic acidPd(OAc)2 / SPhos4-MethylbiphenylGood to excellent
N-Mesyl-4-methylanilineArylboronic acidsPalladium catalystArylated productsHigh efficiency nih.gov

Substrate in Nickel-Catalyzed Cross-Coupling Reactions (Negishi)

This compound is also a viable substrate in nickel-catalyzed Negishi cross-coupling reactions. organic-chemistry.orgnih.gov This reaction involves the coupling of the N,N-DiBoc-aniline with an organozinc reagent. organic-chemistry.org Nickel catalysts, often in combination with specific ligands, are effective in promoting the selective cleavage of the N–C(O) bond and the subsequent cross-coupling. nih.govorganic-chemistry.org This method offers an alternative to palladium-catalyzed reactions and can be advantageous for specific substrates or functional groups. researchgate.net The reaction is promoted by a bench-stable and inexpensive nickel catalyst and demonstrates excellent functional group compatibility. nih.gov

Table 2: Nickel-Catalyzed Negishi Cross-Coupling of an N,N-DiBoc Activated Primary Amide
Amide SubstrateOrganozinc ReagentCatalystProductYield
N,N-di-Boc-benzamidePhenylzinc chlorideNiCl2(PPh3)2Benzophenone85% organic-chemistry.org

Participation in Rhodium-Catalyzed Decarbonylative C–H Arylation Processes

While direct examples involving this compound are not prevalent in the provided search results, the related N-Boc protecting group is utilized in rhodium-catalyzed C–H arylation reactions. nih.gov These reactions involve the coupling of an aromatic C–H bond with an aryl partner. For instance, rhodium(III) catalysts have been used for the arylation of N-Boc-imines via C–H bond functionalization. nih.gov This suggests the potential for N,N-DiBoc-anilines to participate in similar transformations, where the Boc groups could influence the reaction's outcome. Further research in this area could expand the synthetic utility of this compound. Palladium-catalyzed C(sp3)–H arylation of N-Boc-piperidines has also been demonstrated, showcasing the versatility of the Boc group in directing C-H activation. rsc.org

Electrophilic Aromatic Substitution Reactions on the Activated Aryl Ring

The N,N-DiBoc group is an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. openstax.org However, it is less strongly activating than a free amino group because the nitrogen lone pair is delocalized into the two carbonyl groups. openstax.orglkouniv.ac.in This moderation of reactivity is advantageous as it can prevent polysubstitution and allow for more controlled reactions. openstax.org

Regioselective Halogenation (e.g., Bromination)

The activated aryl ring of this compound can undergo regioselective halogenation, such as bromination. organic-chemistry.org Due to the directing effect of the N,N-DiBoc group and the methyl group, the incoming electrophile (e.g., Br+) will preferentially substitute at the positions ortho to the N,N-DiBoc group. Reagents like N-bromosuccinimide (NBS) are commonly used for such transformations, often in solvents like hexafluoroisopropanol (HFIP) which can enhance reactivity and regioselectivity. organic-chemistry.orgresearchgate.net The halogenated product can then be used in subsequent cross-coupling reactions, further demonstrating the synthetic utility of this compound. organic-chemistry.orgnih.gov The regioselectivity of halogenation can be influenced by the substrate and reaction conditions. beilstein-journals.orgnih.gov

Table 3: Regioselective Bromination of an Activated Arene
SubstrateReagentSolventMajor Product
Electron-rich areneN-Bromosuccinimide (NBS)Hexafluoroisopropanol (HFIP)Regioselectively brominated arene organic-chemistry.org

Controlled Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, presents significant challenges when applied to aniline (B41778) derivatives, including this compound. nih.govyoutube.com Traditional Friedel-Crafts alkylation and acylation reactions proceed via electrophilic aromatic substitution, a mechanism that is highly sensitive to the electronic properties of the aromatic substrate. rsc.orgucla.edu

The primary obstacle arises from the interaction between the nitrogen atom of the aniline derivative and the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. youtube.com In unprotected or mono-protected anilines, the lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid. This interaction forms a complex that strongly deactivates the aromatic ring, rendering it insusceptible to electrophilic attack.

While the installation of two tert-butoxycarbonyl (Boc) groups on the nitrogen atom to form this compound substantially reduces the basicity and nucleophilicity of the nitrogen, it does not necessarily render the molecule amenable to classical Friedel-Crafts conditions. The two electron-withdrawing carbonyl moieties of the DiBoc group significantly decrease the electron density of the aromatic ring. This inherent electronic deactivation makes the substrate less reactive towards the electrophiles generated during Friedel-Crafts reactions.

Achieving a "controlled" Friedel-Crafts reaction on this compound would require a delicate balance of conditions. The reaction must be sufficiently energetic to overcome the deactivation by the N,N-DiBoc group, yet mild enough to prevent cleavage of the acid-sensitive Boc protecting groups themselves. This narrow operational window makes successful and high-yielding Friedel-Crafts alkylation or acylation on this specific substrate problematic and not widely reported. Alternative strategies, such as aza-Friedel-Crafts reactions which utilize imine derivatives, represent a more common approach for the synthesis of α-branched amines. buu.ac.th

Strategies for Orthogonal and Selective Deprotection of the N,N-DiBoc Group

The removal of the N,N-DiBoc group is a critical step in synthetic sequences. The development of selective deprotection methods that leave other sensitive functional groups intact is of paramount importance.

Acid-mediated hydrolysis is the most common method for the cleavage of N-Boc protecting groups. researchgate.net The reaction typically involves treatment with strong acids, which facilitate the formation of a stable tert-butyl cation and the release of the free amine. acsgcipr.org

Commonly employed acidic conditions include:

Trifluoroacetic acid (TFA): Often used in a solution with dichloromethane (B109758) (DCM).

Hydrogen chloride (HCl): Typically used as a solution in solvents like dioxane, methanol (B129727), or ethyl acetate. researchgate.netnih.gov

Phosphoric Acid: Aqueous phosphoric acid has been reported as an effective and milder reagent for deprotection. organic-chemistry.org

A significant challenge in acid-mediated deprotection is achieving selectivity in the presence of other acid-labile functionalities. acs.org The ability to selectively remove an N-Boc group while preserving, for example, a tert-butyl ester, can be difficult with traditional strong-acid methods. researchgate.net This lack of orthogonality often necessitates multi-step protection and deprotection schemes. acs.org

To address these selectivity issues, milder or alternative acidic reagents have been explored. One such method involves the use of oxalyl chloride in methanol, which has been shown to deprotect N-Boc groups under room temperature conditions, even on substrates with other acid-sensitive groups. nih.govresearchgate.net

An increasingly attractive alternative to acid-catalyzed methods is the thermal deprotection of N-Boc groups, particularly under continuous flow conditions. acs.orgnih.gov This technique offers several advantages, including the absence of acidic reagents, reduced waste generation by avoiding aqueous workups, and precise control over reaction parameters like temperature and residence time. researchgate.netresearchgate.net

In a typical continuous flow setup, a solution of the N-Boc protected amine is passed through a heated reactor coil. The high temperature induces the thermolytic cleavage of the Boc group, releasing isobutylene (B52900) and carbon dioxide, to yield the free amine. researchgate.netacs.org

Research has demonstrated that this method allows for remarkable selectivity based on the electronic nature of the amine. researchgate.netacs.org The general trend for the ease of thermal deprotection follows the sequence:

N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines. researchgate.netacs.org

This predictable reactivity enables the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.orgnih.govacs.org For instance, the aryl N-Boc group can be cleaved at a lower temperature, leaving the alkyl N-Boc group intact. The resulting mono-deprotected compound can be isolated, or the reaction stream can be directed to a second reactor at a higher temperature to remove the second Boc group. acs.orgresearchgate.net

The choice of solvent also plays a role in the efficiency of the deprotection. Polar protic solvents like methanol and 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be particularly effective, often allowing for lower reaction temperatures compared to less polar solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343). acs.org

Substrate TypeSolventTemperature (°C)Residence Time (min)Conversion/Yield (%)
N-Boc ImidazoleMethanol12030100
N-Boc ImidazoleTHF2003097
N-Boc AnilineMethanol2403088
N-Boc AnilineToluene2403054
N-Boc Phenethylamine (Alkyl)Methanol24030<50
Selective Deprotection (Aryl-Alkyl Di-Boc)Methanol18030>90 (Aryl-NHBoc)

Mechanistic Investigations of N,n Diboc Amide Reactivity and Formation

Analysis of Ground-State Conformational Distortion and its Impact on Amide N–C Bond Activation

The inherent stability of a typical amide bond stems from its planar structure, which allows for effective resonance stabilization. However, in N,N-DiBoc-anilines, the steric hindrance imposed by the two bulky tert-butoxycarbonyl groups forces the molecule to adopt a non-planar, twisted conformation. acs.orgresearchgate.netnih.gov This phenomenon, known as ground-state distortion, is critical to activating the amide N–C bond. nih.gov

The distortion is characterized by two key geometric parameters: the amide bond twist angle (τ) and the nitrogen pyramidalization (χN). nih.gov In a planar amide, τ is close to 0°, but in highly hindered systems like N,N-DiBoc amides, the N–C(O) bond exhibits a nearly perpendicular twist. nsf.gov This twisting is accompanied by a pyramidalization of the nitrogen atom, moving it out of the plane formed by its substituents. nsf.gov This structural deformation directly weakens the N–C bond by disrupting the orbital overlap necessary for resonance, thereby lowering the energy barrier for bond cleavage and enabling reactions such as transition-metal-catalyzed cross-coupling. researchgate.net

Research on various electronically-diverse N,N-di-Boc benzamides has shown a clear correlation between the electronic nature of substituents on the aromatic ring and the degree of distortion. For instance, electron-withdrawing groups tend to increase the pyramidalization at the nitrogen atom. nsf.gov This relationship underscores how electronic and steric factors conspire to destabilize the ground state of the amide.

Table 1: Structural Parameters of Distorted Amides

This table illustrates the typical geometric parameters for twisted N,N-DiBoc amides compared to standard planar amides, based on findings from structural characterization studies. nsf.govnih.gov

ParameterTypical Planar AmideN,N-DiBoc Twisted AmideImpact on Reactivity
Twist Angle (τ)~0°Approaching 90°Reduces resonance, weakens N–C bond
Nitrogen Pyramidalization (χN)Low (Near 0°)Significant (>20°)Indicates sp³-like character, reduced p-orbital overlap
N–C(O) Bond LengthShorter (double bond character)Elongated (single bond character)Facilitates N–C bond cleavage

Role of nN → π*C═O Resonance in Amide Bond Destabilization

The exceptional stability of the amide bond, with a resonance stabilization energy estimated between 15 to 20 kcal/mol, is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system (nN → π*C═O). researchgate.netresearchgate.net This interaction imparts partial double-bond character to the N–C(O) bond, resulting in a planar geometry and high rotational barrier. acs.orgresearchgate.net

In N,N-DiBoc-4-methylaniline, the ground-state conformational distortion described previously plays a crucial role in disrupting this resonance. researchgate.net The severe twisting around the N–C(O) axis misaligns the nitrogen's p-orbital with the carbonyl's π-orbital, effectively inhibiting the nN → πC═O interaction. nsf.govacs.org This electronic destabilization is a key factor in activating the amide bond. nih.gov

By effectively shutting down this resonance, the N–C bond loses its double-bond character and behaves more like a weaker, single bond. This makes the bond susceptible to cleavage under conditions where planar amides would remain unreactive. nih.govresearchgate.net The ability to modulate this resonance effect through steric hindrance provides a powerful tool for designing novel synthetic transformations that rely on selective amide bond activation. researchgate.net

Table 2: Comparison of Planar vs. Twisted Amide Electronic Properties

This table contrasts the electronic features of conventional planar amides with those of sterically twisted amides like this compound. acs.orgresearchgate.netresearchgate.net

PropertyPlanar AmideTwisted Amide (e.g., N,N-DiBoc-aniline)
nN → π*C═O ResonanceStrong (15-20 kcal/mol)Severely Diminished
N–C(O) Bond CharacterPartial Double BondPrimarily Single Bond
Rotational BarrierHighSignificantly Lowered
Chemical ReactivityGenerally InertActivated for N–C Cleavage

Characterization of Unstable Carbamic-Carbonic Anhydride (B1165640) Intermediates in Boc Protection Reactions

The formation of N,N-DiBoc-anilines from a secondary amine precursor typically involves reacting the amine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. researchgate.net Mechanistic studies have revealed that this transformation does not always proceed directly to the final product. Instead, an unstable carbamic-carbonic anhydride intermediate can be formed. researchgate.net

Research involving the reaction of secondary amines, such as N-methylaniline, with Boc₂O has demonstrated the successful isolation and characterization of these transient intermediates. researchgate.net The formation and stability of the carbamic-carbonic anhydride are highly dependent on the reaction conditions, including solvent polarity and reaction time. For example, in a polar solvent like acetonitrile, the anhydride of N-methylaniline was observed to form in 99% yield after just one minute. Over a longer period (20 hours), this intermediate converted completely into the final N-Boc product. researchgate.net In less polar solvents like toluene (B28343), the initial formation of the anhydride was significantly less efficient. researchgate.net This evidence confirms that the anhydride is a genuine, albeit unstable, intermediate on the pathway to the final N-protected product.

Table 3: Formation of Carbamic-Carbonic Anhydride Intermediate from N-methylaniline and Boc₂O

This table summarizes the observed yields of the unstable anhydride intermediate and the final N-Boc product under varying reaction conditions, demonstrating the transient nature of the intermediate. researchgate.net

SolventReaction TimeAnhydride Intermediate YieldFinal N-Boc Product Yield
Acetonitrile (MeCN)1 minute99%Trace
Acetonitrile (MeCN)20 hours0%98%
Chloroform (B151607) (CDCl₃)1 minute60%-
Toluene1 minute40%-

Spectroscopic and Structural Elucidation of N,n Diboc 4 Methylaniline

Vibrational Spectroscopy for Molecular Structure Assignment (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For N,N-DiBoc-4-methylaniline, these methods would reveal characteristic vibrational modes associated with its constituent parts.

While specific experimental FT-IR and Raman spectra for this compound are not widely reported in publicly available literature, the expected characteristic absorption bands can be predicted based on its structure. Key vibrational modes would include:

C=O Stretching: Strong absorptions are expected in the region of 1700-1750 cm⁻¹ corresponding to the carbonyl groups of the two tert-butoxycarbonyl (Boc) protecting groups.

C-H Stretching: Vibrations for the aromatic C-H bonds would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The presence of the p-substituted benzene (B151609) ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds would likely be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-O Stretching: The C-O bonds within the Boc groups would also produce strong signals, typically in the 1100-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide a complete picture of the proton and carbon environments. The data presented here is referenced from the doctoral thesis of T.J.A. Graham, which details the synthesis and characterization of this compound.

¹H NMR Spectroscopic Data Interpretation

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. In a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, this compound exhibits three distinct signals.

The two protons on the aromatic ring adjacent to the nitrogen group and the two protons adjacent to the methyl group are chemically equivalent due to symmetry, resulting in a singlet for the aromatic region. The protons of the two tert-butyl groups are also equivalent, as are the protons of the p-methyl group, leading to the simple spectrum observed.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.20 s 4H Aromatic protons (Ar-H)
2.37 s 3H Methyl protons (-CH₃)
1.43 s 18H tert-butyl protons (-C(CH₃)₃)

(Source: 400 MHz, CDCl₃)

¹³C NMR Spectroscopic Data Interpretation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound, recorded at 101 MHz in CDCl₃, shows eight distinct signals, consistent with the molecular structure.

The symmetry of the p-substituted ring results in fewer aromatic signals than the total number of aromatic carbons. The carbons of the two Boc groups are equivalent. The key signals include the carbonyl carbon of the Boc groups, the quaternary carbon of the tert-butyl groups, and the carbons of the aromatic ring.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
151.7 Carbonyl carbon (C=O)
138.8 Aromatic carbon (C-CH₃)
134.6 Aromatic carbon (C-N)
129.2 Aromatic carbon (CH)
128.5 Aromatic carbon (CH)
83.2 Quaternary tert-butyl carbon (-C (CH₃)₃)
27.9 tert-butyl methyl carbons (-C(CH₃ )₃)
21.2 Methyl carbon (-CH₃)

(Source: 101 MHz, CDCl₃)

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. A crystallographic analysis would be invaluable for understanding the steric effects of the bulky di-Boc group on the geometry of the aniline (B41778) nitrogen and its influence on the planarity of the N-aryl bond. It would also reveal the packing arrangement of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The aniline chromophore is known to exhibit characteristic absorptions in the UV region.

Computational Chemistry Studies on N,n Diboc 4 Methylaniline

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic properties of molecules. In the study of N,N-di-Boc-anilides, DFT calculations are essential for understanding the significant deviations from the planarity typically associated with amide bonds.

The introduction of two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom of 4-methylaniline induces severe steric hindrance, forcing the amide bond into a highly twisted conformation. This ground-state destabilization is a key feature of this class of molecules. While a specific DFT optimization for the 4-methyl derivative is not detailed in readily available literature, extensive crystallographic and computational work on closely related N,N-di-Boc-benzamides provides a clear picture of the expected structural parameters. nsf.gov

Analysis of crystal structures reveals a dramatic distortion of the amide linkage. For the parent N,N-di-Boc-benzamide (where the 4-methyl group is replaced by hydrogen), the N–C(O) bond is significantly elongated compared to a typical planar amide, and the nitrogen atom adopts a pyramidal geometry. nsf.gov The degree of twist and pyramidalization is influenced by the electronic nature of substituents on the aromatic ring. nsf.gov These experimental findings are typically corroborated by DFT calculations, which can accurately reproduce geometric parameters for such systems. nih.gov

Table 1: Selected Structural Parameters of Substituted N,N-di-Boc-benzamides from X-ray Crystallography nsf.gov

Substituent (R)N–C(O) Bond Length (Å)C=O Bond Length (Å)Twist Angle (τ) (°)N Pyramidalization (χN) (°)
4-NMe21.4831.20181.91.9
4-OMe1.4331.20655.414.4
4-H1.4281.20650.812.1
4-CF31.4241.20638.34.7
4-CN1.4181.20528.919.5

Note: The twist angle (τ) describes the rotation around the N–C(O) bond, while the nitrogen pyramidalization (χN) describes the out-of-plane angle of the nitrogen atom.

These data show that the geometry of the N,N-di-Boc group leads to a significant loss of the typical nN → π*C=O resonance, which is fundamental to understanding its electronic structure and reactivity.

Prediction and Assignment of Vibrational Wavenumbers

Theoretical vibrational analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies corresponding to the normal modes of vibration, researchers can assign experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For N,N-DiBoc-4-methylaniline, a vibrational analysis would reveal characteristic frequencies for several key functional groups. These would include:

C=O Stretching: The carbonyl groups of the Boc substituents would exhibit strong stretching vibrations. Due to the twisted nature of the amide and the resulting lack of resonance, the C=O bond is expected to be stronger and vibrate at a higher frequency than in a planar amide.

C–N Stretching: The weakened and elongated amide C–N bond would be expected to show a stretching frequency lower than that of a typical planar amide.

C–H Stretching: Vibrations corresponding to the aromatic ring, the methyl group on the ring, and the tert-butyl groups would also be present in their characteristic regions.

While specific theoretical spectra for this compound are not prominently published, studies on related molecules like N,N-dimethylaniline have successfully used DFT methods (e.g., B3LYP/6-311++G**) to simulate and assign their vibrational spectra. sphinxsai.com Such an analysis for this compound would provide a spectroscopic fingerprint of its unique twisted structure.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP analysis would highlight several key features:

The oxygen atoms of the carbonyl groups would be the most electron-rich regions (red), making them the primary sites for interaction with electrophiles or Lewis acids.

The carbonyl carbon atom, being directly bonded to two electronegative oxygen atoms, would exhibit a significant positive potential (blue), marking it as a primary site for nucleophilic attack.

The distribution of potential around the aromatic ring would be influenced by the electron-donating methyl group and the electron-withdrawing, twisted amide functionality.

This analysis provides a valuable qualitative tool for predicting how the molecule will interact with other reagents, which is a direct consequence of its three-dimensional structure and electronic distribution. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized, Lewis-like bonding structures (bonds, lone pairs, antibonds). It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, by examining the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

In the case of this compound, NBO analysis would be critical for quantifying the electronic consequences of the amide bond twist. A key interaction in planar amides is the strong delocalization of the nitrogen lone pair (nN) into the carbonyl antibonding orbital (π*C=O). This donor-acceptor interaction is responsible for the partial double-bond character of the C–N bond and the planarity of the amide.

For a highly twisted molecule like this compound, NBO analysis would be expected to show:

A significantly reduced interaction between the nitrogen lone pair and the πC=O orbital. The stabilization energy (E2) associated with this nN → πC=O interaction, a key output of NBO analysis, would be much smaller than in a planar amide.

Increased electron density in the nitrogen lone pair orbital, making it more available for other interactions.

Changes in the hybridization of the nitrogen and carbonyl carbon atoms.

This quantitative measure of the disruption in electronic delocalization provides a direct link between the molecule's twisted geometry and its enhanced reactivity. wikipedia.orgwisc.edu

Topological Analysis of Electron Density: Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

Topological analyses of the electron density, such as the Electron Localization Function (ELF) and the Reduced Density Gradient (RDG), provide detailed insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region of the molecule. It provides a clear visualization of core electrons, covalent bonds, and lone pairs. For this compound, an ELF analysis would visually confirm the nature of the bonds within the molecule, clearly partitioning the electron density into the C-C, C-H, C-N, and C=O bonds, as well as the lone pairs on the oxygen atoms.

Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. The RDG is plotted against the electron density, and the resulting scatter plots and 3D surfaces reveal the location and nature of these interactions. An RDG analysis of this compound would be particularly insightful for visualizing the steric clashes between the bulky Boc groups and the aromatic ring that are responsible for enforcing the twisted amide conformation.

These methods offer a sophisticated, visual understanding of the bonding and spatial interactions that define the molecule's structure and stability.

Conformational Energy Landscape and Stability Profiling

The conformational landscape of this compound is dominated by the rotation around the N–C(O) bond. Unlike typical amides, which have a high rotational barrier (15-20 kcal/mol) and a strong preference for a planar conformation, N,N-di-Boc amides have a ground state that is significantly twisted. sphinxsai.comnih.gov

Computational studies on related N-acyl imidazoles and N,N-di-Boc amides have shown that the energy barrier for rotation around the N–C(O) bond is substantially lowered due to the destabilized ground state. nih.gov For highly twisted amides, calculated rotational barriers can be as low as 9-10 kcal/mol. nih.gov This low barrier indicates that the molecule can more easily access different rotational conformations, although the most stable conformation remains the highly twisted one.

The stability profile is heavily influenced by steric repulsion. The two large Boc groups prevent the amide from achieving planarity, thereby disrupting the stabilizing resonance. The resulting ground state is higher in energy than a hypothetical planar counterpart, but it represents the global minimum on the potential energy surface for this specific molecule. The degree of twist itself is a balance between minimizing steric strain and retaining some residual electronic stabilization. As shown in the table in section 6.1, the exact twist angle is modulated by the electronic effects of substituents on the phenyl ring. nsf.gov

Theoretical Investigations into Amide C–N Bond Activation Pathways

The unique geometry of this compound makes it an activated substrate for reactions involving the cleavage of the otherwise robust amide C–N bond. The ground-state destabilization, characterized by the elongated and twisted N–C(O) bond, is the primary reason for this enhanced reactivity. nsf.govnih.gov

Theoretical investigations into C–N bond activation pathways focus on how this geometric distortion lowers the activation energy for processes like transition-metal-catalyzed cross-coupling. The key mechanistic step in many of these reactions is the oxidative addition of the N–C(O) bond to a low-valent metal center.

Computational studies would show that:

Ground-State Destabilization: The twisted geometry raises the energy of the ground state, bringing it closer to the energy of the transition state for C–N cleavage. sphinxsai.com

Reduced Resonance: The lack of nN → π*C=O resonance means the N–C(O) bond has more single-bond character, making it weaker and more susceptible to cleavage.

Orbital Alignment: The twisting of the amide bond can lead to better orbital alignment for interaction with a metal catalyst, facilitating the oxidative addition step.

This theoretical framework explains why N,N-di-Boc amides, including the 4-methylaniline derivative, are effective electrophiles in a variety of synthetic transformations that are inaccessible for typical planar amides. nsf.gov

Applications of N,n Diboc 4 Methylaniline As a Building Block in Complex Organic Synthesis

General Utility as a Protecting Group in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, the protection and subsequent deprotection of reactive functional groups is a paramount strategy. derpharmachemica.com The amino group, in particular, is highly reactive and can interfere with various reaction conditions. utdallas.edu The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a range of conditions and its facile removal under mild acidic conditions. derpharmachemica.comresearchgate.net

N,N-DiBoc-4-methylaniline serves as an excellent example of this principle. The two Boc groups effectively shield the nitrogen atom, rendering it significantly less nucleophilic and basic. This protection is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the aniline (B41778) nitrogen. utdallas.edu The stability of the N,N-di-Boc moiety allows for a broad spectrum of chemical transformations to be performed on the aromatic ring or the methyl group of the toluidine core. Once the desired modifications are achieved, the Boc groups can be cleanly removed, typically with acids like trifluoroacetic acid (TFA), to regenerate the free amine functionality for subsequent reactions. researchgate.net

Protecting GroupAbbreviationCommon Reagent for IntroductionConditions for Removal
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Mild acidic conditions (e.g., TFA)

Employment as a Tunable Acyl and Aryl Electrophile in Transition-Metal-Catalyzed Cross-Couplings

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org this compound has proven to be a valuable precursor for generating tunable electrophiles in such reactions. The presence of the two electron-withdrawing Boc groups significantly alters the electronic properties of the aniline derivative, making the aromatic ring susceptible to metallation and subsequent cross-coupling.

This strategy allows for the selective formation of new bonds at specific positions on the aromatic ring. For instance, palladium- or nickel-catalyzed reactions can be employed to couple this compound with a variety of organometallic reagents, effectively functioning as an aryl electrophile. researchgate.netrsc.org The ability to tune the reactivity through the choice of catalyst, ligands, and reaction conditions makes this a powerful tool for constructing complex molecular architectures.

Facilitating Controlled Regioselective Functionalization of Aromatic Systems

The directing effects of substituents on an aromatic ring are a cornerstone of organic synthesis. The N,N-di-Boc group in this compound exerts a strong influence on the regioselectivity of electrophilic aromatic substitution reactions. The bulky and electron-withdrawing nature of the di-Boc moiety can direct incoming electrophiles to specific positions on the aromatic ring, often differing from the directing effects of a simple amino or N-acyl group.

This controlled regioselectivity is invaluable for the synthesis of specifically substituted aniline derivatives. By masking the nitrogen and electronically modifying the ring, chemists can achieve functionalization patterns that would be difficult or impossible to obtain with an unprotected or mono-protected aniline. This level of control is critical for the synthesis of complex molecules where precise substitution is a key determinant of biological activity or material properties.

Intermediacy in the Preparation of Advanced Organic Compounds

The versatility of this compound makes it a key intermediate in the synthesis of a wide range of advanced organic compounds. nih.gov Its ability to undergo various transformations on the aromatic ring and the subsequent deprotection of the amino group allows for the construction of complex molecular scaffolds. iranchembook.ir For example, it can serve as a precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. fiveable.me

The synthesis of complex natural products and their analogues often relies on the use of such well-defined building blocks. The 4-methylaniline core, once appropriately functionalized using the N,N-di-Boc protecting group strategy, can be incorporated into larger molecular frameworks. This modular approach, where complex fragments are synthesized and then coupled, is a hallmark of modern organic synthesis. nih.gov

Contribution to the Synthesis of Diverse Organic Building Blocks for Chemical Libraries

The development of chemical libraries is essential for drug discovery and materials science research. These libraries consist of a large number of structurally related compounds that can be screened for desired properties. This compound is an ideal starting material for the generation of such libraries due to its potential for diverse functionalization. sigmaaldrich.comsigmaaldrich.com

Synthesis and Reactivity of Structural Analogues and Derivatives of N,n Diboc 4 Methylaniline

Exploration of Substituent Effects on the Aromatic Ring

The electronic and steric nature of substituents on the aniline (B41778) ring can significantly influence the reactivity and properties of N,N-di-Boc-protected analogues. While specific studies on N,N-DiBoc-4-methylaniline are not extensively detailed in the provided literature, principles can be drawn from related systems.

Electronic Effects: The nucleophilicity of the aromatic ring and the stability of the N-di-Boc group are modulated by substituents.

Electron-donating groups (EDGs) , such as the methyl group in 4-methylaniline, enhance the electron density of the aromatic ring, potentially increasing its susceptibility to electrophilic aromatic substitution. However, the steric bulk of the two Boc groups can significantly hinder such reactions.

Electron-withdrawing groups (EWGs) , like a nitro group, decrease the ring's electron density. In related structures like 2,4-dinitro-N-methylaniline, the ortho-nitro group is nearly coplanar with the benzene (B151609) ring, maximizing its electronic influence. researchgate.net Such groups would be expected to decrease the aniline nitrogen's basicity, which could affect the ease of the initial di-Boc protection step.

Steric Effects: The size and position of substituents play a crucial role.

Substituents ortho to the amine group can create significant steric hindrance, potentially making the introduction of two bulky Boc groups more challenging. Studies on substituted quinolines have shown that methyl groups can increase steric hindrance, which affects the interaction of the molecule with catalytic surfaces during reactions like hydrodenitrogenation. mdpi.com A similar principle would apply to the synthesis and subsequent reactions of ortho-substituted N,N-di-Boc-anilines.

Research on the hydrodenitrogenation of nitrogen heterocycles has indicated that substituent groups on the heterocycle have a notable influence on the compound's behavior. mdpi.com This suggests that substituents on the aromatic ring of N,N-di-Boc-anilines will similarly govern their chemical properties.

Comparative Studies with Mono-Boc Protected Anilines

The distinction between mono- and di-Boc protection of anilines is significant, impacting both the synthetic approach and the chemical properties of the resulting compound. rsc.org The primary difference is the presence of an N-H proton in the mono-protected species, which is absent in the di-protected analogue.

Synthesis:

Mono-Boc Protection: Achieving selective mono-protection requires careful control of reaction conditions to prevent the formation of the di-Boc product. researchgate.net A common method involves the slow addition of one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.netbioorg.org An alternative eco-friendly protocol for N-Boc protection uses water-acetone catalyst-free conditions to yield the monocarbamate efficiently. nih.gov For diamines, a facile route for mono-protection involves the sequential addition of one mole of HCl followed by one mole of (Boc)₂O, which differentiates the two amine groups. researchgate.netbioorg.org In the case of 1,4-phenylene diamine, reacting it in a 1:1 mole ratio with (Boc)₂O yielded a product that was 97.7% mono-protected. iwu.edu

Di-Boc Protection: The formation of the di-Boc derivative is often favored by using an excess of (Boc)₂O and a catalyst, such as 4-(dimethylamino)pyridine (DMAP), in a suitable solvent like acetonitrile. sciencemadness.org The use of a strong base can facilitate the deprotonation of the intermediate N-H carbamate (B1207046), promoting a second acylation.

Properties and Reactivity: The presence or absence of the N-H bond fundamentally alters the molecule's reactivity.

Acidity and Nucleophilicity: Mono-Boc anilines retain an acidic N-H proton and can act as nucleophiles, although their nucleophilicity is significantly reduced compared to the parent aniline. N,N-di-Boc-anilines lack this proton and are not nucleophilic at the nitrogen atom.

Reactivity: The di-Boc group is generally stable under basic conditions but can be cleaved under strong acidic conditions. researchgate.net The reactivity of mono-Boc anilines is dominated by the N-H group, which can be deprotonated or participate in hydrogen bonding. In contrast, the reactivity of di-Boc anilines is centered on the aromatic ring and the carbamate carbonyls, with the bulky di-Boc group providing significant steric shielding to the nitrogen and the ortho positions of the ring.

FeatureMono-Boc-AnilineN,N-Di-Boc-Aniline
StructureAr-NH(Boc)Ar-N(Boc)₂
N-H ProtonPresent (acidic)Absent
Nitrogen NucleophilicityWeakNone
Typical Synthesis1 equiv. (Boc)₂O, controlled conditions researchgate.netbioorg.org>2 equiv. (Boc)₂O, often with DMAP catalyst sciencemadness.org
Key ReactivityN-H deprotonation, further N-alkylation/acylationReactions at the aromatic ring (sterically hindered)

Synthesis and Characterization of Other N,N-Di-Boc-Protected Anilines and Diamines

The synthesis of N,N-di-Boc-protected anilines and diamines generally involves the reaction of the parent amine with an excess of di-tert-butyl dicarbonate. The reaction typically requires a base or catalyst to facilitate the second Boc group's addition.

Synthetic Methods: A standard procedure involves treating the aniline or diamine with at least two equivalents of (Boc)₂O. The use of a catalyst like DMAP is common, as it accelerates the reaction. sciencemadness.org For example, the protection of 3-chloroaniline (B41212) with di-tert-butyl dicarbonate is a documented procedure for creating a substituted N-Boc-aniline derivative, which can then be used in further syntheses, such as for thiocarbamide derivatives. gsconlinepress.comgsconlinepress.com

The synthesis of di-Boc protected diamines presents a challenge of selectivity, but forcing conditions with excess (Boc)₂O can lead to the desired tetra-Boc protected product. In a study on 1,4-phenylene diamine, while the goal was mono-protection, a small amount (2.0%) of the di-protected (i.e., N,N'-di-Boc) product was also formed under 1:1 stoichiometric conditions, indicating that with excess reagent, full protection is achievable. iwu.edu

Characterization: The resulting N,N-di-Boc products are typically characterized using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will confirm the absence of the N-H proton and show a characteristic signal for the tert-butyl protons (typically a singlet around 1.5 ppm). ¹³C NMR will show signals for the carbamate carbonyl and the quaternary carbons of the Boc groups.

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of two Boc groups.

Infrared (IR) Spectroscopy: The disappearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of strong carbonyl stretching bands (around 1700-1750 cm⁻¹) from the Boc groups are key indicators of successful di-protection.

Parent AmineDi-Boc Protected ProductSignificance/ApplicationReference
3-ChloroanilineN,N-DiBoc-3-chloroanilineIntermediate for thiocarbamide derivatives gsconlinepress.com, gsconlinepress.com
1,4-Phenylene diamineN,N'-Di-Boc-1,4-phenylene diamineBuilding block for functional materials iwu.edu
4,4′-Methylenebis(2,6-diethylaniline)Di-Boc protected derivativePrecursor for sterically demanding ligands researchgate.net

Integration into More Complex Molecular Architectures (e.g., Peptides and Guanidines)

While N,N-di-Boc-anilines themselves are not directly incorporated into peptide backbones, the di-Boc protecting group strategy is central to the synthesis of complex guanidine-containing molecules, which are themselves vital components of peptides and medicinal chemistry. organic-chemistry.org

The guanidinium (B1211019) side chain of arginine is often protected with groups like Boc during solid-phase peptide synthesis (SPPS). nih.gov The synthesis of custom arginine analogues or other guanidine-containing building blocks frequently involves a guanidinylation reaction, where an amine is converted into a guanidine.

Guanidinylation Reactions: A primary route to protected guanidines involves reacting an amine with a guanidinylating agent. Many modern and efficient guanidinylating reagents feature di-Boc protected functionalities.

N,N'-Di-Boc-N"-triflylguanidine: This is a highly effective reagent for the guanidinylation of a wide range of primary and secondary amines under mild conditions. orgsyn.org The triflyl group is an excellent leaving group, facilitating the transfer of the di-Boc-guanidinyl moiety to the amine substrate.

N,N'-Bis-Boc-1-Guanylpyrazole: This reagent also reacts under mild conditions with amines and amino acids to yield the respective protected guanidines in moderate to high yields. nbinno.com

Di-Boc-thiourea: This compound can be activated with reagents like cyanuric chloride (TCT), providing an environmentally benign alternative to heavy-metal activators for the guanylation of amines. organic-chemistry.org

The resulting N,N'-di-Boc-guanidine can then be integrated into a larger molecular framework. For peptide synthesis, an amino acid can be functionalized with a di-Boc-guanidine group to create a non-standard amino acid that can be incorporated into a peptide chain using standard SPPS protocols. researchgate.net The di-Boc protection is stable to the conditions of peptide coupling but can be removed during the final deprotection step, typically with strong acid. nih.gov

Therefore, while this compound is a protected aniline, the broader class of di-Boc protected amines and their conversion to di-Boc guanidines represents a key strategy for building complex, biologically active molecules. organic-chemistry.org

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